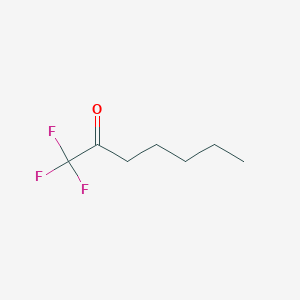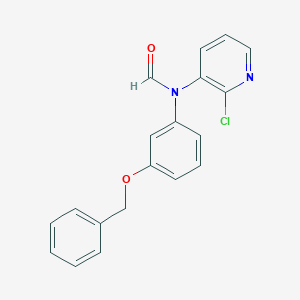
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a formamide group attached to a phenylmethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the chlorination of pyridine to form 2-chloropyridine.
Attachment of the Formamide Group: The formamide group is introduced through a formylation reaction, where formamide is reacted with the chloropyridine derivative.
Introduction of the Phenylmethoxyphenyl Moiety: The final step involves the attachment of the phenylmethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide involves its interaction with specific molecular targets. The chlorine atom and formamide group play crucial roles in binding to target sites, while the phenylmethoxyphenyl moiety enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.
N-Phenylformamide: Contains a formamide group attached to a phenyl ring.
3-Phenylmethoxypyridine: Features a phenylmethoxy group attached to a pyridine ring.
Uniqueness
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the chlorine atom and the formamide group on the pyridine ring, along with the phenylmethoxyphenyl moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H15ClN2O2 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-N-(3-phenylmethoxyphenyl)formamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-19-18(10-5-11-21-19)22(14-23)16-8-4-9-17(12-16)24-13-15-6-2-1-3-7-15/h1-12,14H,13H2 |
Clave InChI |
BLIJWHJMZFMJKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N(C=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


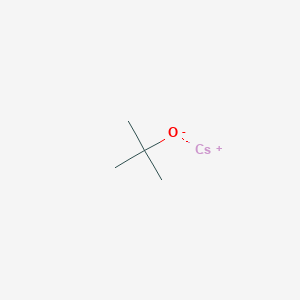
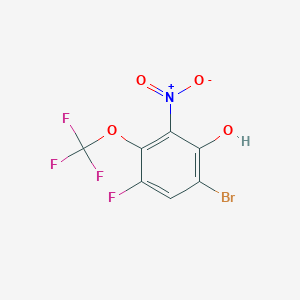
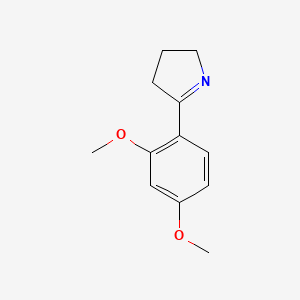
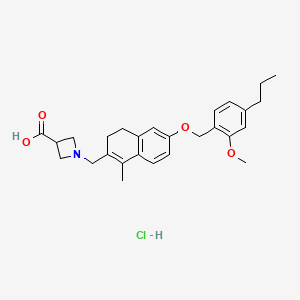
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
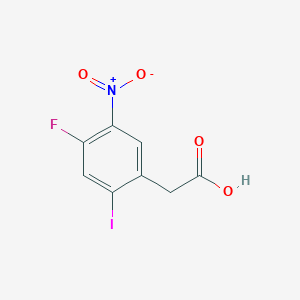
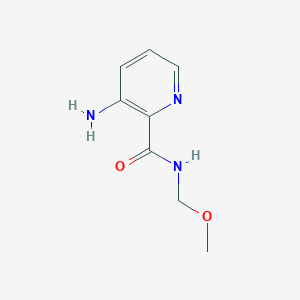
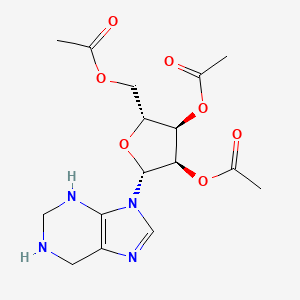
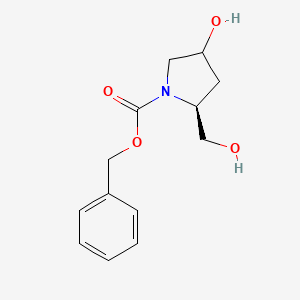
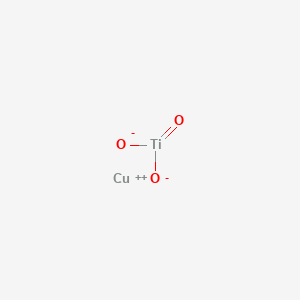
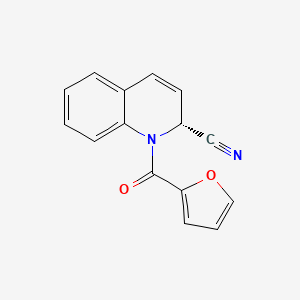
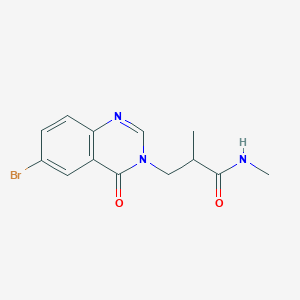
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
